molecular formula C17H20ClN5O B2446344 N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396856-60-2

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2446344
CAS No.: 1396856-60-2
M. Wt: 345.83
InChI Key: UORFGEWZSRIMLO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule belonging to a class of piperazine-carboxamide compounds. These compounds are of significant interest in medicinal chemistry and pharmacological research due to their potential to interact with various biological targets. Its molecular structure features a piperazine ring, a common pharmacophore in drug discovery, which is substituted at one nitrogen with a 6-methylpyrimidin-4-yl group and at the other with a carboxamide linker connected to a (4-chlorophenyl)methyl moiety. This specific arrangement is analogous to other researched piperazine carboxamides that have been synthesized and characterized through techniques like X-ray crystallography, confirming their solid-state structure and hydrogen-bonding patterns that can influence crystal packing . Compounds with this structural framework are frequently investigated for their potential as receptor antagonists or modulators within the central nervous system. Related piperazine-1-carboxamide derivatives have been explored as potent and selective antagonists for muscarinic receptor subtypes like M4, indicating a strong research pathway in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia . The pyrimidine ring system is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions with enzymes and receptors. The presence of the 4-chlorophenyl group is a common feature in molecules with bioactive properties, potentially influencing affinity and metabolic stability. As such, this compound serves as a valuable chemical probe for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in areas including neuroscience and oncology . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORFGEWZSRIMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the pyrimidine moiety: This step involves the reaction of the piperazine intermediate with 6-methylpyrimidine-4-carboxylic acid or its derivatives under appropriate conditions.

    Attachment of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the effects of piperazine derivatives on biological systems.

    Medicine: As a potential lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide would depend on its specific biological targets. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity and leading to therapeutic effects. For example, they may act as agonists or antagonists at neurotransmitter receptors, or as inhibitors of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(4-methylpyrimidin-4-yl)piperazine-1-carboxamide
  • N-(4-chlorobenzyl)-4-(6-ethylpyrimidin-4-yl)piperazine-1-carboxamide
  • N-(4-chlorobenzyl)-4-(6-methylpyridine-4-yl)piperazine-1-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties. For example, the presence of the 4-chlorobenzyl group may enhance its binding affinity to certain receptors, while the 6-methylpyrimidinyl group may influence its metabolic stability.

Biological Activity

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a 4-chlorobenzyl group and a 6-methylpyrimidin-4-yl moiety. Its molecular formula is C15H18ClN3O, with a molecular weight of approximately 283.78 g/mol. The structural formula can be depicted as follows:

N 4 chlorophenyl methyl 4 6 methylpyrimidin 4 yl piperazine 1 carboxamide\text{N 4 chlorophenyl methyl 4 6 methylpyrimidin 4 yl piperazine 1 carboxamide}

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anticancer agent, antibacterial agent, and enzyme inhibitor.

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit cell growth in liver (HUH7, HEPG2), breast (MCF7), colon (HCT116), and gastric cancer cells (KATO-3) .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HUH712.5
HEPG215.0
MCF710.0
HCT1168.0

The mechanism of action involves the induction of apoptosis and inhibition of microtubule synthesis, which is critical for cell division and tumor growth .

Antibacterial Activity

The compound also exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Microtubule Inhibition : Similar to other piperazine derivatives, it inhibits microtubule formation, disrupting mitosis.
  • Enzyme Inhibition : It shows potential as an inhibitor for enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Liver Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of liver cancer.
  • Combination Therapy : Research indicates enhanced efficacy when combined with existing chemotherapeutics, suggesting a synergistic effect that may improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, and what reaction conditions optimize yield?

  • Methodology :

  • Route 1 : Reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (4 hours, 79% yield) .

  • Route 2 : Condensation of α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) with pyrimidine derivatives under basic conditions, with reaction progress monitored via TLC .

  • Optimization : Higher yields are achieved using polar aprotic solvents (e.g., DMF) and nitrogen atmospheres to prevent hydrolysis .

    • Data Table :
Synthetic RouteReagents/ConditionsYieldReference
Ethanol Reflux1-methylpiperazine, (4-chlorophenyl)carbamic chloride79%
DMF Condensation2-chloro-N-(4-chlorobenzyl)acetamide, pyrimidine derivative28–32%

Q. How is the molecular structure of this compound characterized, and what crystallographic data are available?

  • Methodology : Single-crystal X-ray diffraction confirms a chair conformation of the piperazine ring and planar geometry at the carboxamide nitrogen. Key parameters include:

  • R factor : 0.058 (indicative of high data accuracy) .

  • Bond angles : N–C–C bond angle sum = 359.8°, confirming near-planarity .

  • Hydrogen bonding : N–H⋯O interactions form C(4) chains along the [010] axis .

    • Data Table :
ParameterValueReference
Space GroupP-1
Unit Cell (Å)a=13.286, b=9.1468, c=10.957
R Factor0.058–0.059

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reaction yields during synthesis?

  • Analysis : Discrepancies in yields (e.g., 17% vs. 79%) arise from:

  • Solvent polarity : Polar solvents (DMF) improve solubility but may promote side reactions .
  • Catalyst selection : Base catalysts (e.g., DBU) enhance nucleophilic substitution efficiency .
    • Recommendations :
  • Use high-throughput screening to map solvent/temperature effects.
  • Employ LCMS and ¹H NMR to identify byproducts and optimize purification .

Q. How can computational chemistry aid in predicting reactivity or binding affinity?

  • Methodology :

  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using the trifluoromethyl group’s lipophilicity to guide drug design .
  • DFT calculations : Analyze electron density at the pyrimidine ring to forecast sites for nucleophilic attack .
    • Case Study : Similar piperazine derivatives show antiarrhythmic activity via potassium channel modulation, suggesting potential targets .

Q. What analytical techniques are critical for confirming purity and polymorphic forms?

  • Techniques :

  • XRPD : Identifies crystalline vs. amorphous forms (e.g., distinct peaks at 2θ = 15.3°, 22.7°) .

  • TGA/DSC : Detects decomposition temperatures (e.g., 210°C) and melting points .

  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns .

    • Data Table :
TechniqueKey ParametersApplicationReference
XRPD2θ = 15.3°, 22.7°Polymorph identification
DSCTm = 210°CThermal stability

Contradiction Analysis

  • Synthesis Yields : Lower yields in DMF routes (28–32% ) vs. ethanol reflux (79% ) suggest solvent-dependent side reactions. Mitigate by adding scavengers (e.g., molecular sieves) to absorb HCl byproducts.
  • Crystal Packing : Varied hydrogen-bonding patterns (e.g., C(4) chains vs. dimeric motifs in analogs) imply sensitivity to crystallization solvents. Use solvent screening to control polymorphism.

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